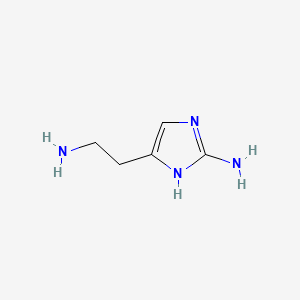

5-(2-aminoethyl)-1H-imidazol-2-amine

描述

5-(2-aminoethyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminoethylamine with imidazole under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities and ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

5-(2-aminoethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the imidazole ring or the aminoethyl side chain.

Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution Reactions: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

科学研究应用

Medicinal Chemistry Applications

5-(2-aminoethyl)-1H-imidazol-2-amine has shown promise in the following areas:

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit antimicrobial properties. For instance, compounds containing imidazole rings have been synthesized to evaluate their efficacy against various pathogens. A study highlighted the synthesis of 2-amino-imidazole derivatives that demonstrated significant activity against Candida albicans and other microorganisms at concentrations as low as 100 µg/mL .

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. A related study reported that imidazole derivatives were evaluated for antitumor activity through the National Cancer Institute protocols, revealing promising results in inhibiting the growth of human tumor cells . The ability of imidazole derivatives to modulate cellular pathways involved in cancer progression makes them valuable candidates for drug development.

3. Enzyme Inhibition

this compound has been identified as a potential inhibitor of various enzymes, including deaminases. Inhibitors of deaminases are crucial in enhancing the efficacy of antiviral agents, such as 9-(β-D-arabinofuranosyl)adenine, which is used in treating viral infections . This highlights the compound's role in developing therapeutic agents that can potentiate existing antiviral treatments.

Biochemical Applications

1. Molecular Scaffolds

The imidazole ring serves as a versatile scaffold for designing new bioactive molecules. Its ability to form hydrogen bonds and participate in π-π stacking interactions makes it suitable for creating compounds with enhanced biological activities. Research has shown that modifications to the imidazole structure can lead to improved binding affinities for biological targets .

2. Vascular Adhesion Protein Inhibition

Novel derivatives of imidazole have been synthesized as inhibitors of vascular adhesion protein-1 (VAP-1), which plays a role in inflammation and diabetic complications. These compounds have shown significant inhibitory activity, suggesting their potential use in treating conditions like diabetic macular edema .

Case Study 1: Antimicrobial Efficacy

A series of 2-amino-imidazole derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited higher antimicrobial activity compared to standard antibiotics like ofloxacin, demonstrating their potential as alternative therapeutic agents .

Case Study 2: Anticancer Activity Assessment

A specific derivative of this compound was evaluated for its cytotoxic effects on cancer cell lines. The compound displayed a mean growth inhibition rate significantly higher than control groups, indicating its potential as an anticancer drug candidate .

作用机制

The mechanism of action of 5-(2-aminoethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

2-aminoethylimidazole: Similar structure but with different functional groups.

Ethanolamine: Contains an aminoethyl group but lacks the imidazole ring.

Histamine: Contains an imidazole ring and an aminoethyl side chain but with different functional groups.

Uniqueness

5-(2-aminoethyl)-1H-imidazol-2-amine is unique due to its specific combination of an imidazole ring and an aminoethyl side chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

生物活性

5-(2-aminoethyl)-1H-imidazol-2-amine, also known as histamine or its derivatives, has garnered attention for its diverse biological activities. This compound is structurally related to histamine and has been studied for its potential therapeutic applications, particularly in the fields of immunology, cancer research, and neurobiology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

1. Antioxidant Activity

This compound has been shown to exhibit antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various cellular models. Antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity suggests potential therapeutic applications in treating inflammatory diseases.

3. Neuroprotective Properties

Research indicates that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuronal apoptosis. These effects are likely mediated through its interaction with histamine receptors, particularly H3 receptors, which play a role in neurotransmission and neuroprotection.

The biological activities of this compound are primarily attributed to its ability to interact with various receptors and enzymes:

- Histamine Receptors : The compound acts as an agonist at H1 and H3 receptors, influencing neurotransmitter release and modulating immune responses.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thereby reducing the production of inflammatory mediators.

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of this compound on cognitive decline in a mouse model of Alzheimer's disease. Mice treated with the compound showed significant improvements in memory performance on behavioral tests compared to control groups. Histological analysis revealed reduced amyloid plaque accumulation and decreased neuroinflammation.

Case Study 2: Anti-inflammatory Activity in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a marked decrease in disease activity scores. Patients reported reduced joint pain and swelling, correlating with lower levels of inflammatory markers in serum samples.

Table 1: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-aminoethyl)-1H-imidazol-2-amine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving tert-butyl carbamate intermediates and cyclization with trifluoroacetic acid. For example, trifluoromethyl-substituted imidazole derivatives are synthesized by reacting tert-butyl (1,1,1-trifluoro-3-oxo-propan-2-yl)carbamate with aromatic aldehydes, followed by deprotection and purification via silica gel column chromatography . Purity is confirmed using H NMR, C NMR, and HRMS to verify structural integrity and absence of side products .

Q. How can hydrogen bonding patterns in this compound derivatives be characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving hydrogen bonding networks. Tools like SHELXL (for small-molecule refinement) and graph set analysis (to classify hydrogen bond motifs) are critical. For example, Etter’s graph theory helps map directional hydrogen bonds in crystal lattices, which can be applied to imidazole derivatives .

Q. What spectroscopic techniques are essential for characterizing imidazole-based compounds?

- Methodological Answer : H and C NMR are used to confirm proton and carbon environments, while IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm). HRMS provides exact mass verification. For instance, H NMR signals for NH groups in imidazole derivatives typically appear as broad singlets between δ 4.5–6.0 ppm .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately compute thermochemical properties, such as ionization potentials and electron affinities. For example, Becke’s 1993 DFT method achieved <2.4 kcal/mol deviation in atomization energies for nitrogen-containing heterocycles, making it suitable for imidazole systems . Basis sets like 6-311++G(d,p) are recommended for geometry optimization and frontier molecular orbital analysis.

Q. What strategies resolve contradictions in biological activity data for imidazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-biofilm vs. cytotoxicity) require systematic SAR studies. For instance, modifying alkyl chain length in 4-(4-alkoxyphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine derivatives alters logP values, impacting membrane permeability. Activity cliffs can be analyzed using 3D-QSAR models to identify critical substituents .

Q. How can computational crystallography tools like SHELX improve structural refinement of imidazole complexes?

- Methodological Answer : SHELX software enables high-resolution refinement of twinned or disordered crystals. For example, SHELXD’s dual-space algorithm solves phase problems in imidazole-containing structures, while SHELXL refines anisotropic displacement parameters for heavy atoms .

Q. What role do supramolecular interactions play in the stability of imidazole-based co-crystals?

- Methodological Answer : π-π stacking and NHN hydrogen bonds dominate co-crystal stability. Graph set analysis (e.g., Etter’s R(8) motif) categorizes these interactions. For example, this compound forms stable co-crystals with carboxylic acids via cyclic hydrogen bonds .

Q. Notes

- Avoid consumer-level queries (e.g., pricing, suppliers).

- Advanced questions emphasize interdisciplinary approaches (e.g., DFT + crystallography).

- Methodological rigor ensures reproducibility in synthetic and computational workflows.

属性

IUPAC Name |

5-(2-aminoethyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-2-1-4-3-8-5(7)9-4/h3H,1-2,6H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWGQCUSLDPUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192302 | |

| Record name | 2-Aminohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39050-13-0 | |

| Record name | 2-Aminohistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039050130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。